3,4-Dichloro-8-fluoroquinoline

Descripción general

Descripción

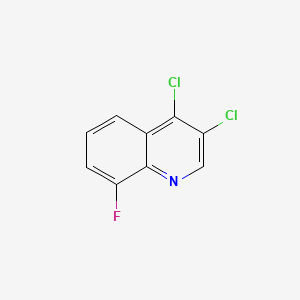

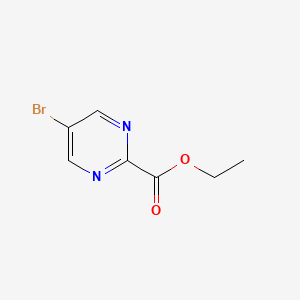

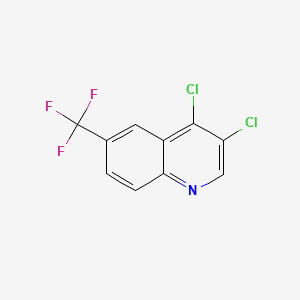

3,4-Dichloro-8-fluoroquinoline is a chemical compound with the empirical formula C9H4Cl2FN . It is a solid substance and is usually available for purchase from chemical suppliers .

Molecular Structure Analysis

The molecular weight of 3,4-Dichloro-8-fluoroquinoline is 216.04 . The SMILES string representation of its structure is ClC1=C(Cl)C=NC(C1=CC=C2)=C2F .

Physical And Chemical Properties Analysis

3,4-Dichloro-8-fluoroquinoline is a solid substance . More detailed physical and chemical properties were not found in the available resources.

Aplicaciones Científicas De Investigación

Synthesis and Transformation

3,4-Dichloro-8-fluoroquinoline serves as a crucial intermediate in the synthesis of various organic compounds. For instance, it has been utilized in the synthesis of 8-Fluoro-3,4-dihydroisoquinoline, which is a key intermediate for further transformations into 1-substituted 8-amino-tetrahydroisoquinolines and novel 1,2,3,4-tetrahydroisoquinoline derivatives. These derivatives are potential candidates for central nervous system drug development due to their unique structural properties (Hargitai et al., 2018).

Antibacterial Applications

Research has shown that derivatives of 3,4-Dichloro-8-fluoroquinoline exhibit potent antibacterial activities. A study highlighted the synthesis of an 8-chloroquinolone derivative that showed significant potency against both Gram-positive and Gram-negative bacteria, surpassing trovafloxacin in effectiveness against specific strains (Kuramoto et al., 2003).

Material Science and Corrosion Detection

In materials science, 3,4-Dichloro-8-fluoroquinoline derivatives have been explored for corrosion detection. 8-Hydroxyquinoline, a related compound, was incorporated into epoxy coatings to detect corrosion in metal structures through fluorescence turn-on mechanism upon reaction with Fe2+/Fe3+ ions produced during the anodic reaction, demonstrating the potential of quinoline derivatives in monitoring and protecting infrastructure (Roshan et al., 2018).

Molecular Recognition and Chemosensors

The structural versatility of 3,4-Dichloro-8-fluoroquinoline and its derivatives makes them suitable for developing chemosensors. These compounds have been used to create sensors for metal ions due to their ability to form complexes with metals, which can be utilized in environmental monitoring, biochemical assays, and medical diagnostics. For example, an 8-hydroxyquinoline derivative demonstrated selective fluoroionophoric properties towards Hg2+ ions, showcasing its potential in detecting hazardous materials (Moon et al., 2004).

Mecanismo De Acción

Target of Action

The primary targets of 3,4-Dichloro-8-fluoroquinoline are bacterial enzymes DNA topoisomerase IV and DNA gyrase . These enzymes are involved in bacterial DNA replication .

Mode of Action

3,4-Dichloro-8-fluoroquinoline interacts with its targets by inhibiting the function of these enzymes . This inhibition is a two-step process . The compound binds to these enzymes and prevents them from carrying out their role in DNA replication, leading to the death of the bacterial cell .

Biochemical Pathways

The biochemical pathways affected by 3,4-Dichloro-8-fluoroquinoline are those involved in bacterial DNA replication . By inhibiting DNA topoisomerase IV and DNA gyrase, the compound disrupts these pathways, preventing the bacteria from replicating their DNA and thus inhibiting their growth .

Pharmacokinetics

Fluoroquinolones, a class of compounds to which 3,4-dichloro-8-fluoroquinoline belongs, are generally known to have good oral bioavailability and are widely distributed in the body .

Result of Action

The result of the action of 3,4-Dichloro-8-fluoroquinoline is the inhibition of bacterial growth . By preventing the bacteria from replicating their DNA, the compound effectively stops the bacteria from proliferating .

Safety and Hazards

Propiedades

IUPAC Name |

3,4-dichloro-8-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-6-4-13-9-5(8(6)11)2-1-3-7(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOOTOZCRFUTOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671173 | |

| Record name | 3,4-Dichloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Dichloro-8-fluoroquinoline | |

CAS RN |

1204811-28-8 | |

| Record name | 3,4-Dichloro-8-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dichloro-8-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aS,4S,5S,6aR)-5-((tert-Butyldimethylsilyl)oxy)-4-((3S,E)-3-((tert-butyldimethylsilyl)oxy)-5-methylnon-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B598976.png)

![benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B598990.png)